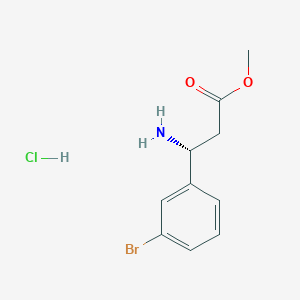

(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride

Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Stereochemistry

The compound’s structure consists of a propanoate backbone substituted at the β-carbon with both an amino group and a 3-bromophenyl moiety. The methyl ester group occupies the terminal position, while the hydrochloride salt stabilizes the amino group through ionic interaction.

Key structural features:

- Chiral center : The β-carbon (C3) exhibits R-configuration, confirmed via optical rotation and chiral HPLC.

- Bromophenyl group : The bromine atom is meta-substituted on the aromatic ring, influencing electronic properties and reactivity.

- Hydrogen bonding : The hydrochloride salt facilitates intermolecular N–H⋯Cl interactions, promoting crystalline stability.

The stereochemistry is critical for biological activity, as enantiomeric purity (>97%) is maintained through asymmetric synthesis techniques.

Molecular Formula and Isotopic Composition

The molecular formula C₁₀H₁₃BrClNO₂ corresponds to a monoisotopic mass of 293.98 Da. Isotopic distribution arises from natural abundances:

- Bromine : ~50.7% ⁷⁹Br and 49.3% ⁸¹Br.

- Chlorine : ~75.8% ³⁵Cl and 24.2% ³⁷Cl.

Table 1: Isotopic Composition

| Isotope | Contribution (%) |

|---|---|

| [M]⁺ | 100.0 (²⁵Cl/⁷⁹Br) |

| [M+2]⁺ | 32.1 (³⁷Cl/⁸¹Br) |

| [M+4]⁺ | 12.4 (³⁷Cl/⁸¹Br) |

The molecular weight (294.57 g/mol) aligns with high-resolution mass spectrometry data.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR (101 MHz, DMSO-d₆):

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

Crystalline and Solution-State Properties

Solubility and Stability Profiles

Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | >50 |

| Water | <0.1 |

| Dichloromethane | 15.2 |

- Stability :

The hydrochloride salt enhances stability compared to the free base, mitigating racemization and oxidative degradation.

Properties

IUPAC Name |

methyl (3R)-3-amino-3-(3-bromophenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCPLSGPTCTEMS-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC(=CC=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and methylamine.

Formation of Intermediate: The initial step involves the condensation of 3-bromobenzaldehyde with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

Esterification: The amine is then esterified with methyl chloroformate to form the final product, ®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride.

Industrial Production Methods

In industrial settings, the production of ®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield primary amines.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea in polar solvents.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Nitroso or nitro derivatives.

Reduction: Primary amines.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding studies.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

Key Observations:

- Bromine vs. Methoxy/Hydroxy : The 3-bromo substituent in the target compound provides steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes compared to methoxy or hydroxy analogs .

- Fluorine Substituents: Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (MW: 265.69) exhibits higher metabolic stability due to fluorine’s resistance to oxidation, but lower molecular weight than the brominated analog .

Solubility and Stability

- The target compound requires dry storage to prevent ester hydrolysis, whereas hydroxylated analogs (e.g., 3-hydroxyphenyl derivative) may exhibit higher aqueous solubility but lower stability under acidic conditions .

- Fluorinated analogs (e.g., 2,4-difluorophenyl) demonstrate enhanced stability in biological matrices due to fluorine’s electronegativity and small atomic radius .

Biological Activity

(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₁₀H₁₃BrClNO₂

- Molecular Weight : 294.57 g/mol

- CAS Number : 845909-00-4

- Structure : The compound features a bromophenyl group that contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes.

- Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, particularly those involving glutamate receptors. These receptors play a critical role in synaptic transmission and plasticity, which are essential for learning and memory functions .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism involves inducing apoptosis in malignant cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit specific enzymes linked to cancer progression. For instance, it has shown promising results in inhibiting monoacylglycerol lipase (MAGL), an enzyme implicated in the endocannabinoid system and cancer metabolism .

In Vivo Studies

Animal model studies have indicated that the compound possesses CNS penetrant properties, suggesting its potential utility in treating neurological disorders. This was evidenced by observed improvements in behavioral assays related to anxiety and depression when administered to rodent models .

Case Studies

- Cancer Treatment : A study highlighted the use of this compound in a mouse model of breast cancer, where it was found to significantly reduce tumor growth compared to control groups. The study attributed this effect to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

- Neurological Applications : Another investigation focused on the compound's effects on neurodegenerative diseases, particularly Alzheimer's disease. The results indicated that it could enhance cognitive function in animal models through inhibition of acetylcholinesterase (AChE), thereby increasing acetylcholine levels in the brain .

Research Findings Summary

Q & A

Basic: How can the enantiomeric purity of (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride be validated during synthesis?

Methodological Answer:

Enantiomeric purity can be confirmed using chiral HPLC with a cellulose-based chiral stationary phase (CSP) or by polarimetry. For example, related methyl ester hydrochlorides (e.g., (S)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride) are analyzed using Chiralpak® AD-H columns with hexane/isopropanol mobile phases, achieving baseline separation of enantiomers . Additionally, asymmetric synthesis routes employing chiral auxiliaries or enantioselective catalysts (e.g., Rhodium-BINAP complexes) can minimize racemization, as seen in structurally similar intermediates .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

NMR Spectroscopy : H and C NMR can confirm the 3-bromophenyl moiety (δ ~7.1–7.4 ppm for aromatic protons) and the ester carbonyl (δ ~170 ppm).

IR Spectroscopy : Stretching vibrations for NH (~2500–3000 cm) and ester C=O (~1720 cm) are diagnostic.

Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H] at m/z 294.57 for CHBrClNO) .

X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for related bromophenyl esters .

Advanced: How does the bromine substituent influence reactivity in downstream functionalization?

Methodological Answer:

The electron-withdrawing bromine at the meta-position enhances electrophilic substitution reactions (e.g., Suzuki-Miyaura coupling) by polarizing the aryl ring. Computational studies (DFT) on 3-bromophenyl analogs show reduced electron density at the para-position, favoring cross-coupling at the ortho or meta sites . Experimental data for similar compounds indicate Pd-catalyzed couplings achieve >80% yield under mild conditions (e.g., 1 mol% Pd(PPh), NaCO, 80°C) .

Advanced: What strategies mitigate racemization during ester hydrolysis to the free amino acid?

Methodological Answer:

Racemization is minimized by:

- Low-Temperature Saponification : Hydrolysis at 0–5°C with LiOH in THF/HO (4:1) preserves stereochemistry, as shown for (S)-Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride .

- Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively cleave esters without disturbing chiral centers, achieving >95% enantiomeric excess (ee) in related systems .

Basic: What are the key intermediates in synthesizing this compound?

Methodological Answer:

3-Bromophenylacetic Acid : A precursor for Friedel-Crafts acylation or Mannich reactions (CAS 1878-67-7, purity >95%) .

Methyl 3-Oxo-3-(3-bromophenyl)propanoate : Prepared via Claisen condensation, then subjected to reductive amination with chiral amines (e.g., (R)-α-methylbenzylamine) to introduce the amino group .

Advanced: How can computational modeling predict solubility and stability in biological buffers?

Methodological Answer:

Molecular dynamics (MD) simulations using software like GROMACS estimate solubility parameters (logP ~1.2) and pKa (~8.5 for the amino group). For stability, density functional theory (DFT) calculates bond dissociation energies (BDEs), identifying susceptibility to hydrolysis at the ester group (BDE ~70 kcal/mol) . Experimental validation in PBS (pH 7.4, 37°C) shows >90% stability over 24 hours .

Basic: What purification methods ensure high purity (>98%) for this hydrochloride salt?

Methodological Answer:

Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials.

Ion-Exchange Chromatography : Dowex® 50WX2 resin selectively binds the protonated amine, eluting impurities with 0.1 M HCl .

Preparative HPLC : C18 columns with acetonitrile/0.1% TFA gradients achieve >99% purity for analogs .

Advanced: What in vitro assays are suitable for evaluating its bioactivity as a chiral building block?

Methodological Answer:

Enzyme Inhibition Assays : Test against proteases (e.g., trypsin) using fluorogenic substrates (Km < 50 µM).

Cell Permeability Studies : Caco-2 monolayers assess passive diffusion (Papp >1 × 10 cm/s) for CNS drug candidates .

Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t >30 min indicates suitability for oral dosing) .

Advanced: How does the 3-bromophenyl group affect pharmacokinetic properties compared to chloro or iodo analogs?

Methodological Answer:

- Lipophilicity : Bromine increases logP by ~0.5 vs. chloro analogs, enhancing membrane permeability but reducing aqueous solubility (e.g., 0.2 mg/mL vs. 0.5 mg/mL for 3-chlorophenyl derivatives) .

- Metabolic Resistance : Bromine slows oxidative metabolism (CYP3A4), extending plasma half-life (t 6.2 h vs. 4.8 h for iodo analogs) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.